

Toxicology of Glycolic Acid in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycolic Acid

Cat. No.: B6592874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of **glycolic acid** as observed in various animal models. The information is compiled from a range of studies, focusing on acute, subchronic, and developmental toxicity, as well as providing insights into its carcinogenic potential and mechanisms of action.

Acute Toxicity

Glycolic acid exhibits low to moderate acute toxicity depending on the route of administration and the animal model. Oral and inhalation routes have been the most extensively studied.

Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity data for **glycolic acid** across different species and routes of exposure.

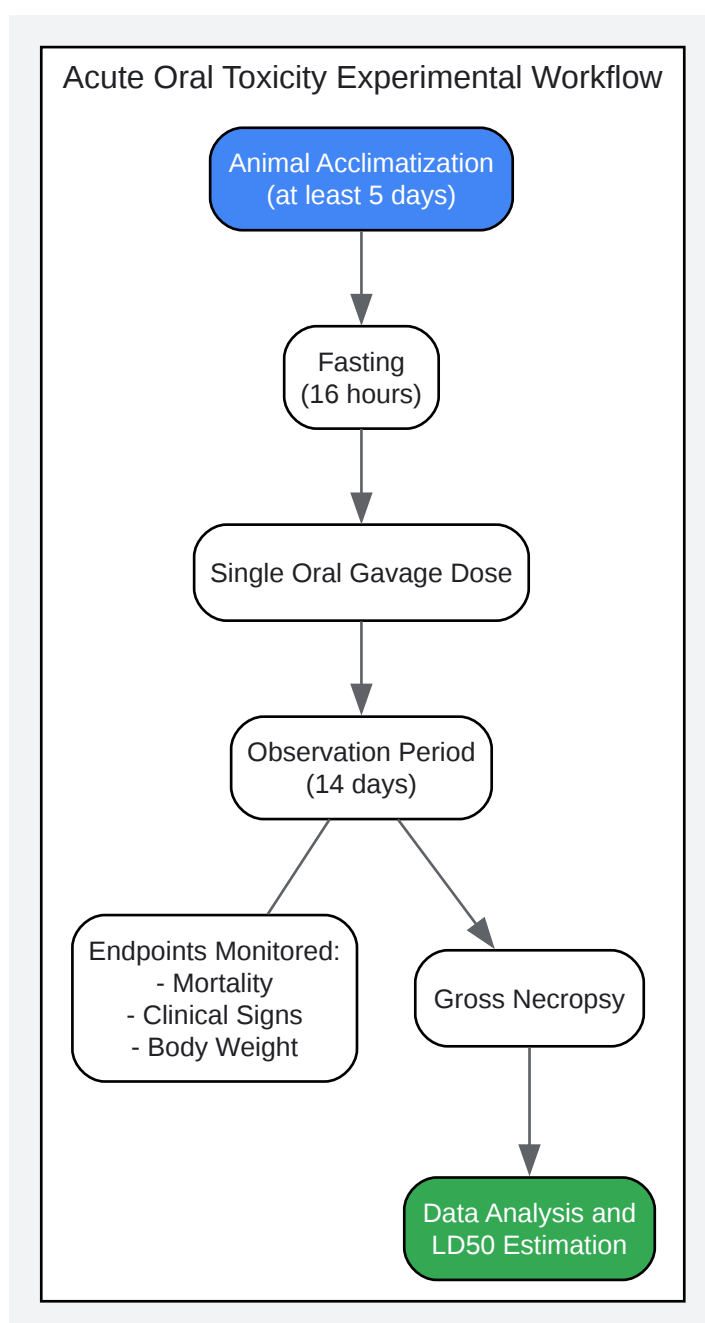
Species	Strain	Route of Administration	Endpoint	Value	Reference
Rat	Male and Female	Oral	LD50	2,040 mg/kg	
Rat	-	Oral	LD50	~3,000 mg/kg	[1]
Rat	-	Oral	LD50	4,240 mg/kg (70% solution)	[2]
Mouse	-	Oral	LD50	~2,000 mg/kg	[1]
Rat	-	Inhalation	LC50 (4-hour)	7.1 mg/L	[3]
Rabbit	-	Dermal	LD50	> 2,000 mg/kg	

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is a generalized representation based on standard guidelines.

- Test Guideline: OECD Test Guideline 423.
- Species: Rat (Wistar or Sprague-Dawley).
- Sex: Typically female animals are used.
- Housing: Animals are housed in individual cages under controlled conditions of temperature ($22 \pm 3^{\circ}\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle.
- Fasting: Animals are fasted for at least 16 hours prior to dosing, with water available ad libitum.

- **Dose Administration:** A single dose of **glycolic acid** is administered by oral gavage. The starting dose is typically 300 mg/kg or 2000 mg/kg.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.
- **Endpoints:** Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes are recorded. A gross necropsy is performed on all animals at the end of the study.



[Click to download full resolution via product page](#)

Acute Oral Toxicity Experimental Workflow

Subchronic Toxicity

Subchronic studies provide information on the effects of repeated exposure to **glycolic acid** over a longer duration.

Quantitative Subchronic Toxicity Data

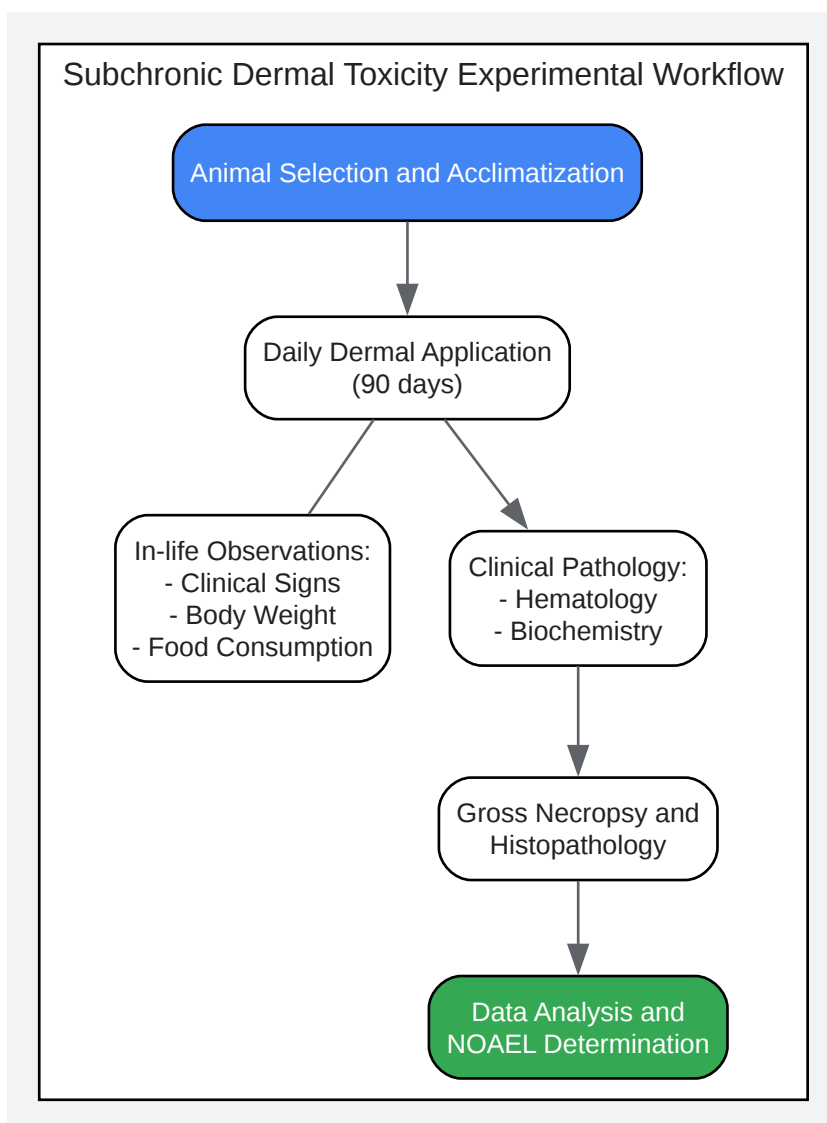
Species	Strain	Route	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Sprague-Dawley	Inhalation	28 days	> 50 mg/m ³	-	-	
Rat	Male	Inhalation	2 weeks	Approached 0.16 mg/L	0.51 mg/L	Liver and thymic damage	
Dog	-	Oral	35 days	~125 mg/kg/day	-	No serious toxicity observed	
Guinea Pig	Hairless	Dermal	3 weeks	-	5% concentration	Erythema and/or flaking of the skin	

Experimental Protocol: 90-Day Dermal Toxicity Study

This protocol is a generalized representation based on standard guidelines.

- Test Guideline: OECD Test Guideline 411.
- Species: Rabbit or Rat.

- Number of Animals: At least 10 males and 10 females per dose group.
- Dose Levels: At least three dose levels and a control group. The highest dose should elicit toxic effects but not mortality.
- Application: The test substance is applied daily to a clipped area of the skin (at least 10% of the body surface area) for 90 days. The application site is typically covered with a porous gauze dressing.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
- Pathology: Gross necropsy and histopathological examination of major organs and tissues are performed.



[Click to download full resolution via product page](#)

Subchronic Dermal Toxicity Experimental Workflow

Developmental and Reproductive Toxicity

Glycolic acid has been shown to induce developmental toxicity at high, maternally toxic doses in rats.

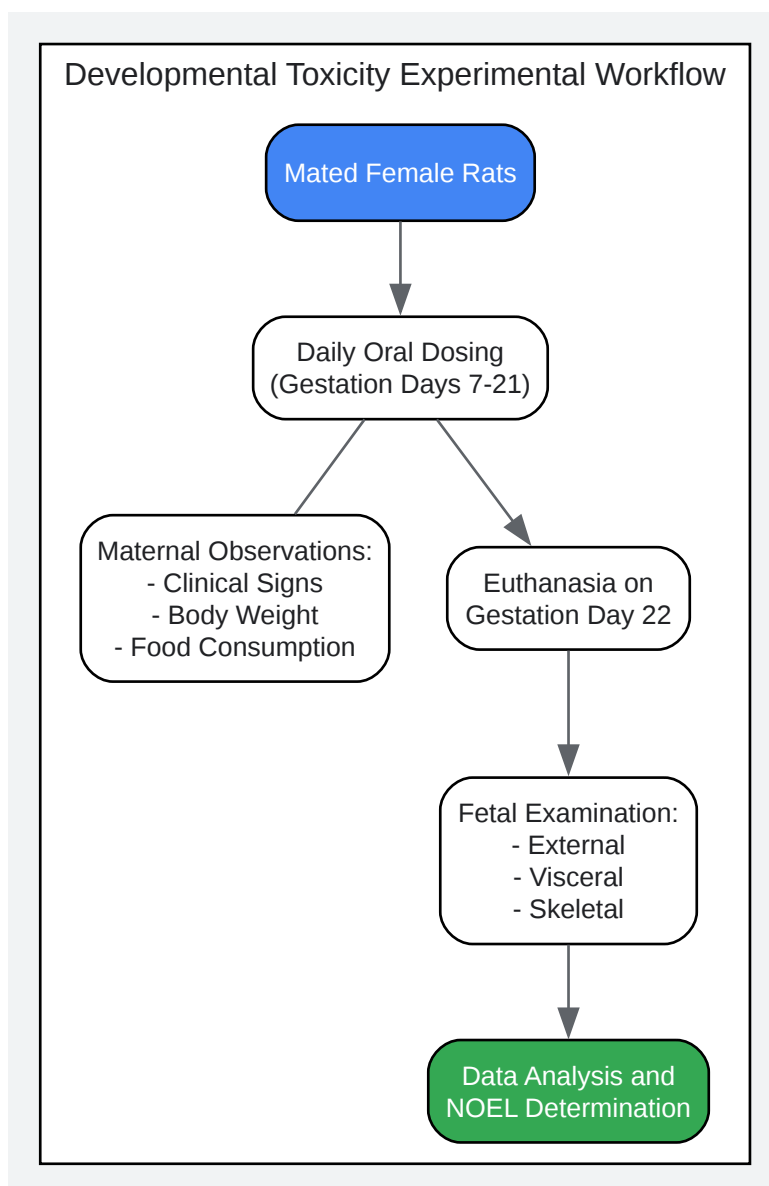
Quantitative Developmental Toxicity Data

Species	Strain	Route	Gestation Days of Exposure	Maternal NOEL (mg/kg/day)	Developmental NOEL (mg/kg/day)	Developmental Effects at Higher Doses	Reference
Rat	Crl:CD BR	Oral (gavage)	7-21	150	150	Reduced fetal weight, skeletal malformations (fused ribs and vertebrae)	

Experimental Protocol: Developmental Toxicity Study

This protocol is a generalized representation based on a study in rats.

- Species: Rat (e.g., Crl:CD BR).
- Animals: Groups of 25 mated females per dose level.
- Dosing: Daily oral gavage from gestation day 7 to 21. Dose levels in one study were 0, 75, 150, 300, and 600 mg/kg/day.
- Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.
- Fetal Examination: On gestation day 22, dams are euthanized, and fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal toxicity (e.g., clinical signs, reduced body weight gain) and developmental toxicity (e.g., fetal weight, malformations, and variations).



[Click to download full resolution via product page](#)

Developmental Toxicity Experimental Workflow

Carcinogenicity

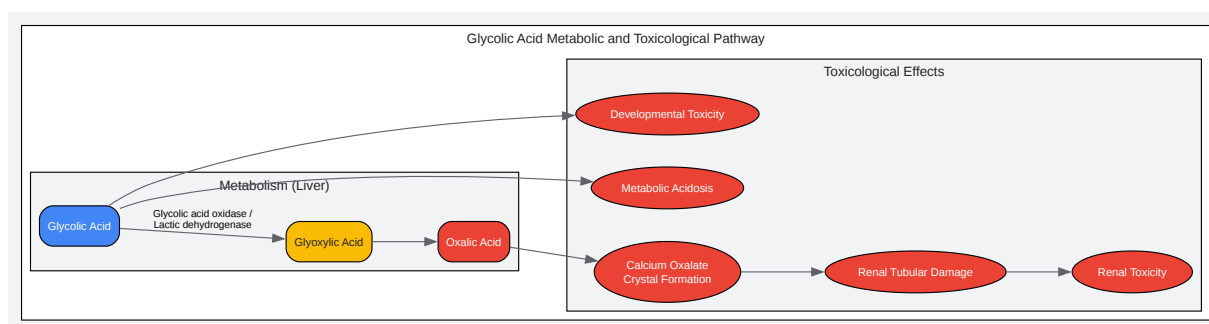
There are no dedicated long-term carcinogenicity studies available for **glycolic acid**. However, studies on its parent compound, ethylene glycol, have not shown evidence of carcinogenicity in rodents. In a photocarcinogenesis study in SKH-1 mice, topical application of **glycolic acid** did not alter the photocarcinogenesis of simulated solar light.

Mechanism of Toxicity

The toxicity of **glycolic acid** is primarily attributed to its metabolism.

Metabolic Pathway and Toxicological Effects

Glycolic acid is metabolized in the liver to glyoxylic acid and subsequently to oxalic acid. The accumulation of these metabolites, particularly oxalic acid, is a key driver of toxicity.



[Click to download full resolution via product page](#)

Glycolic Acid Metabolic and Toxicological Pathway

The primary mechanisms of **glycolic acid**-induced toxicity include:

- **Metabolic Acidosis:** The production of acidic metabolites contributes to a decrease in systemic pH.
- **Renal Toxicity:** The formation of calcium oxalate crystals in the renal tubules can lead to physical damage and kidney failure.
- **Developmental Toxicity:** **Glycolic acid** is considered the proximate developmental toxicant of ethylene glycol, leading to skeletal malformations and reduced fetal growth.

Conclusion

Toxicological studies in animal models indicate that **glycolic acid** has a low to moderate order of acute toxicity. The primary target organs for toxicity following repeated exposure are the kidneys, due to the metabolic formation of oxalic acid. Developmental toxicity has been observed in rats at doses that also cause maternal toxicity. Current data do not suggest that **glycolic acid** is a carcinogen.

Data Gaps:

- Comprehensive chronic toxicity and carcinogenicity studies specifically on **glycolic acid** are not readily available.
- A complete two-generation reproductive toxicity study on **glycolic acid** has not been identified.
- Quantitative subchronic oral toxicity data in dogs are limited.

This guide provides a summary of the available toxicological data on **glycolic acid** in animal models. Researchers and professionals in drug development should consider these findings and the existing data gaps when evaluating the safety of products containing **glycolic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Toxicology of Glycolic Acid in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6592874#toxicology-studies-of-glycolic-acid-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com